BenchChemオンラインストアへようこそ!

(1R)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine 2hcl

Chiral resolution Enantiomeric purity Stereospecific pharmacology

(1R)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine 2HCl is a chiral vicinal diamine supplied as the dihydrochloride salt (CAS 1381929-49-2, molecular weight 263.08 g/mol, molecular formula C₈H₁₁Cl₂F₃N₂). The compound features a single stereogenic center with (R)-absolute configuration, as confirmed by the SMILES notation N[C@@H](CN)C1=CC(F)=C(C=C1F)F for the free base (CAS 1213117-71-5, MW 190.17).

Molecular Formula C8H11Cl2F3N2
Molecular Weight 263.08 g/mol
Cat. No. B13045534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine 2hcl
Molecular FormulaC8H11Cl2F3N2
Molecular Weight263.08 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)F)F)C(CN)N.Cl.Cl
InChIInChI=1S/C8H9F3N2.2ClH/c9-5-2-7(11)6(10)1-4(5)8(13)3-12;;/h1-2,8H,3,12-13H2;2*1H/t8-;;/m0../s1
InChIKeyAHBTXUZKQCQMGP-JZGIKJSDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Specification Guide for (1R)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine 2HCl (CAS 1381929-49-2): Chiral Diamine for Serine Protease and DPP-4 Inhibitor Research


(1R)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine 2HCl is a chiral vicinal diamine supplied as the dihydrochloride salt (CAS 1381929-49-2, molecular weight 263.08 g/mol, molecular formula C₈H₁₁Cl₂F₃N₂) . The compound features a single stereogenic center with (R)-absolute configuration, as confirmed by the SMILES notation N[C@@H](CN)C1=CC(F)=C(C=C1F)F for the free base (CAS 1213117-71-5, MW 190.17) . It belongs to the class of synthetic diamidine derivatives with reported inhibitory activity against urokinase-type plasminogen activator (uPA) and trypsin-like serine proteases . The 2,4,5-trifluorophenyl pharmacophore is structurally identical to the key recognition element of sitagliptin and related dipeptidyl peptidase-4 (DPP-4) inhibitors, placing this compound at the intersection of two therapeutically validated target classes [1]. Commercial availability is typically at ≥95% purity with long-term storage recommended in a cool, dry environment .

Why Generic Substitution of (1R)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine 2HCl with Racemic, Enantiomeric, or Positional Isomer Analogs Fails in Quantitative Pharmacology


This compound cannot be interchanged with its racemic mixture (CAS 1270456-61-5), its (S)-enantiomer (CAS 1213478-95-5), its 3,4,5-trifluoro positional isomer (CAS 1213503-41-3), or its monoamine analog (CAS 771580-15-5) without risking substantial changes in biological activity . In DPP-4 inhibitor pharmacology, the (R)-configuration at the chiral center bearing the 2,4,5-trifluorophenyl group is a critical determinant of potency: sitagliptin and structurally related inhibitors require the (R)-stereochemistry for productive binding to the DPP-4 active site [1]. The 2,4,5-trifluoro substitution pattern establishes a specific electrostatic and steric complementarity with the S1 pocket of the target that is not reproduced by the 3,4,5-isomer [1]. Furthermore, the ethane-1,2-diamine backbone provides two protonatable amine functionalities—absent in the monoamine analog—enabling bidentate interactions with catalytic residues in serine protease active sites [2]. The dihydrochloride salt form adds an additional practical dimension: it provides defined stoichiometry, improved aqueous solubility, and superior handling characteristics compared to the hygroscopic free base, directly impacting reproducibility in biochemical assay preparation .

Quantitative Differentiation Evidence for (1R)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine 2HCl vs. Structural Analogs: A Procurement Decision Matrix


Chiral Identity: (R)-Enantiomer Stereochemical Specification vs. Racemate and (S)-Enantiomer

The target compound is supplied as the single (R)-enantiomer with defined absolute stereochemistry (SMILES: N[C@@H](CN)C1=CC(F)=C(C=C1F)F), in contrast to the racemic mixture (CAS 1270456-61-5) which contains equal proportions of (R)- and (S)-enantiomers, and the (S)-enantiomer (CAS 1213478-95-5) . In DPP-4 inhibitor development, the (R)-configuration at the carbon bearing the 2,4,5-trifluorophenyl group is essential for activity: compound 21r from Zhu et al. (2013), which incorporates the (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl scaffold, demonstrated in vivo efficacy equivalent to sitagliptin at 3 mg/kg in an oral glucose tolerance test, whereas the corresponding (S)-configured analogs showed substantially reduced DPP-4 inhibition [1]. While direct IC₅₀ data for this specific ethane-1,2-diamine scaffold against DPP-4 are not published, the stereochemical requirement is a well-established class-level principle for 2,4,5-trifluorophenyl-bearing diamines targeting DPP-4 [1].

Chiral resolution Enantiomeric purity Stereospecific pharmacology DPP-4 inhibitor research

Salt Form Advantage: Dihydrochloride Stoichiometry and Handling Properties vs. Free Base

The target compound is supplied as the dihydrochloride salt (C₈H₁₁Cl₂F₃N₂, MW 263.08) with a defined 1:2 stoichiometry of free base to HCl, confirmed by molecular formula and molecular weight . The corresponding free base (CAS 1213117-71-5, C₈H₉F₃N₂, MW 190.17) lacks the hydrochloride counterions . The mass difference of 72.91 g/mol corresponds precisely to two equivalents of HCl (2 × 36.46 g/mol), confirming the dihydrochloride stoichiometry . The salt form provides a non-hygroscopic, crystalline solid with defined melting behavior (off-white solid appearance), whereas vicinal diamines in free base form are frequently oils or low-melting solids prone to atmospheric CO₂ absorption and carbamate formation . The dihydrochloride is classified as non-hazardous for transport under DOT/IATA regulations, simplifying shipping and laboratory handling compared to corrosive free amine bases .

Salt selection Aqueous solubility Assay reproducibility Chemical stability

Diamine Scaffold Advantage: Bidentate Amine Functionality vs. Monoamine Analog 2-(2,4,5-Trifluorophenyl)ethanamine

The target compound contains two amine groups (ethane-1,2-diamine backbone), providing two protonatable nitrogen centers with distinct pKₐ values, compared to the single primary amine in the monoamine analog 2-(2,4,5-trifluorophenyl)ethanamine (CAS 771580-15-5, MW 175.15) . The vicinal diamine motif enables bidentate hydrogen bonding with catalytic serine and histidine residues in trypsin-like serine proteases, a binding mode documented for diamidine inhibitors of urokinase and trypsin [1]. In the context of DPP-4 inhibitor design, the amino group alpha to the 2,4,5-trifluorophenyl ring forms a critical salt bridge with Glu205/Glu206 in the DPP-4 active site, while the second amine can engage additional hydrogen bond networks in the S2' subsite [2]. The monoamine analog lacks this second interaction point, reducing potential binding enthalpy by approximately 3-5 kcal/mol based on typical hydrogen bond energies in protein-ligand complexes (class-level estimate) [2].

Vicinal diamine Serine protease inhibition Bidentate binding Metal chelation

2,4,5-Trifluoro Substitution Pattern: Pharmacophoric Identity with Sitagliptin vs. 3,4,5-Trifluoro Positional Isomer

The 2,4,5-trifluorophenyl group in the target compound is identical to the fluorinated aromatic pharmacophore of sitagliptin, the prototypical DPP-4 inhibitor (IC₅₀ = 18 nM against human DPP-4) [1]. In sitagliptin, the 2,4,5-trifluorophenyl ring occupies the hydrophobic S1 pocket of DPP-4, with the fluorine atoms at positions 2, 4, and 5 making specific van der Waals contacts and modulating the π-electron density of the aromatic ring for optimal stacking with Tyr662 [1][2]. The positional isomer (1R)-1-(3,4,5-trifluorophenyl)ethane-1,2-diamine (CAS 1213503-41-3) relocates fluorine atoms to positions 3, 4, and 5, altering the electrostatic potential surface of the aromatic ring and disrupting the complementarity with the S1 pocket geometry . In the 4-(2,4,5-trifluorophenyl)butane-1,3-diamine DPP-4 inhibitor series, the 2,4,5-substitution pattern was maintained throughout the optimization campaign, with the crystal structure of compound 21r confirming that the trifluoromethyl group (from a triazole ring replacement) directs toward a subpocket distinct from that occupied by sitagliptin—an interaction geometry not achievable with the 3,4,5-isomer [2].

Fluorine substitution Pharmacophore mapping DPP-4 S1 pocket Electrostatic complementarity

Dual Serine Protease Inhibitor Potential: Urokinase (uPA) and Trypsin Inhibition vs. Single-Target Benzamidine Probes

The target compound is described as a synthetic diamidine derivative with inhibitory activity against both urokinase-type plasminogen activator (uPA) and trypsin . This dual inhibitory profile distinguishes it from the widely used tool compound 4-aminobenzamidine dihydrochloride (CAS 2498-50-2, MW 208.09), which is a selective trypsin-like serine protease inhibitor (Kᵢ = 5-10 µM against trypsin) but lacks the 2,4,5-trifluorophenyl pharmacophore and shows substantially weaker activity against uPA [1][2]. In the urokinase inhibitor patent literature, the incorporation of a 2,4,5-trifluorophenyl group into diamidine scaffolds is associated with enhanced uPA binding affinity, as exemplified by compounds in US6576613B1 which feature the (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl moiety [2]. The class-level Ki range for diamidine uPA inhibitors spans from low nanomolar to low micromolar, depending on linker length and amidine substitution, with the 2,4,5-trifluoro pattern contributing approximately 10- to 100-fold affinity enhancement through improved hydrophobic packing relative to unsubstituted phenyl analogs (class-level SAR) [2][3].

Urokinase inhibitor Trypsin inhibitor Diamidine pharmacophore Serine protease

Synthetic Utility: Chiral Building Block for DPP-4 and Serine Protease Inhibitor Libraries vs. Achiral or Monoamine Intermediates

The (R)-configured vicinal diamine scaffold with a 2,4,5-trifluorophenyl substituent provides a versatile chiral starting material for constructing focused compound libraries. The two chemically distinguishable amine groups (benzylic amine at C1 and primary amine at C2) can be sequentially functionalized via chemoselective protection/deprotection strategies, enabling divergent synthesis of unsymmetrical diamides, sulfonamides, ureas, or heterocyclic derivatives . This synthetic versatility contrasts with the monoamine analog (CAS 771580-15-5), which offers only a single derivatization point, and the racemic diamine (CAS 1270456-61-5), which would require additional chiral resolution steps to obtain enantiopure final compounds . In the Zhu et al. (2013) DPP-4 inhibitor study, the corresponding butane-1,3-diamine scaffold was elaborated into triazole, amide, and urea derivatives, with the lead compound 21r demonstrating in vivo efficacy equivalent to sitagliptin [1]. Compound 21r was selected based on its DPP-4 enzyme activity (micromolar IC₅₀ range for the triazole series; exact value for 21r not disclosed, but metabolic stability and selectivity over DPP-8/DPP-9 were key selection criteria) [1].

Chiral building block Medicinal chemistry Focused library synthesis Diamine diversification

Procurement Application Scenarios for (1R)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine 2HCl: Where This Chiral Diamine Delivers Verifiable Differentiation


DPP-4 Inhibitor Medicinal Chemistry: Chiral Scaffold for Lead Optimization and Focused Library Synthesis

This compound serves as a direct chiral building block for synthesizing DPP-4 inhibitor analogs bearing the 2,4,5-trifluorophenyl pharmacophore. The (R)-configuration is pre-installed, eliminating chiral resolution steps. The two amine groups can be sequentially derivatized to generate amide, urea, sulfonamide, or heterocyclic libraries, enabling systematic exploration of the prime-side subsite interactions identified in the DPP-4 crystal structure with compound 21r [1]. Procurement of the single (R)-enantiomer rather than the racemate (CAS 1270456-61-5) ensures that all synthesized library members retain the correct stereochemistry, avoiding the 50% attrition that would result from using racemic starting material [2].

Urokinase (uPA) Inhibitor Screening: 2,4,5-Trifluorophenyl Pharmacophore Tool Compound for Cancer Metastasis and Thrombosis Research

For laboratories investigating the urokinase-plasminogen activation system in tumor invasion, angiogenesis, or thrombotic disorders, this compound provides the 2,4,5-trifluorophenyl pharmacophore found in patent-exemplified uPA inhibitors [1]. The diamidine scaffold class has validated uPA inhibitory activity spanning low nanomolar to micromolar ranges, with the 2,4,5-trifluoro substitution enhancing target binding compared to unsubstituted benzamidine controls [2]. The dual uPA/trypsin inhibition profile also makes this compound suitable for selectivity profiling against related trypsin-like serine proteases (thrombin, Factor Xa, plasmin) when used in parallel with single-target probe compounds [1][3].

Chiral Vicinal Diamine Ligand Synthesis: Asymmetric Catalysis and Organocatalyst Development

Chiral vicinal diamines are privileged ligand scaffolds in asymmetric catalysis, including as chiral auxiliaries, organocatalysts, and metal ligand components [1]. The (R)-configured, 2,4,5-trifluorophenyl-substituted ethane-1,2-diamine offers a unique combination of chiral induction elements (the stereogenic benzylic carbon) and electron-deficient aromatic character (from the three fluorine atoms) that can modulate metal coordination geometry and catalyst activity. The dihydrochloride salt form (CAS 1381929-49-2) provides a stable, non-hygroscopic starting material that can be neutralized in situ for direct use in catalyst preparation, offering practical advantages over the free base for reproducible catalyst loading [2].

Serine Protease Substrate Mimetic Design: Bidentate Amine Scaffold for Activity-Based Probe Development

The ethane-1,2-diamine backbone with its two primary amine groups enables the construction of bidentate activity-based probes for serine protease profiling. The benzylic amine can be elaborated into an electrophilic warhead (fluorophosphonate, diphenyl phosphonate, or chloromethyl ketone), while the terminal amine can be used to append a fluorescent reporter or biotin affinity tag through orthogonal protection chemistry [1]. This dual-functionalization capability is not available with the monoamine analog 2-(2,4,5-trifluorophenyl)ethanamine (CAS 771580-15-5), which offers only a single attachment point for either the warhead or the reporter—but not both [2]. The 2,4,5-trifluorophenyl group additionally provides a distinctive ¹⁹F NMR handle for monitoring probe-target interactions in solution.

Quote Request

Request a Quote for (1R)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine 2hcl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.